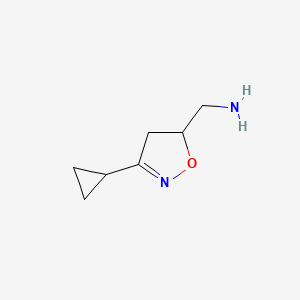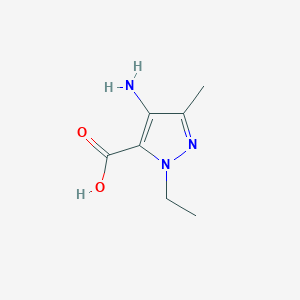
4-Chloro-2-fluoro-3-methylbenzyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is an organic compound with the molecular formula C8H7Cl2F It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene typically involves the chlorination and fluorination of methylbenzene derivatives. One common method is the electrophilic aromatic substitution reaction, where a methylbenzene derivative is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride or aluminum chloride to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene may involve large-scale chlorination and fluorination processes. These processes are carried out in reactors designed to handle the specific reaction conditions, including temperature, pressure, and the presence of catalysts. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions to replace halogen atoms with hydroxyl groups.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used to reduce the compound.
Major Products Formed
Substitution: Products include hydroxylated derivatives or other substituted benzene compounds.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include simpler hydrocarbons with fewer halogen atoms.
Wissenschaftliche Forschungsanwendungen
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: The compound may be explored for its potential pharmacological properties, including its effects on biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene involves its interaction with molecular targets through its halogen and methyl groups. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity. The presence of fluorine can enhance the compound’s stability and reactivity, making it a valuable tool in chemical and biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-chloro-4-(chloromethyl)benzene: Similar structure but lacks the fluorine atom.
1-chloro-4-methylbenzene: Lacks both the chloromethyl and fluorine groups.
1-fluoro-4-(chloromethyl)benzene: Similar structure but lacks the methyl group.
Uniqueness
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties
Eigenschaften
Molekularformel |
C8H7Cl2F |
|---|---|
Molekulargewicht |
193.04 g/mol |
IUPAC-Name |
1-chloro-4-(chloromethyl)-3-fluoro-2-methylbenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3 |
InChI-Schlüssel |
MHMVXFCXSWVKEG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1F)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phosphonic acid, [(R)-aminophenylmethyl]-, diethyl ester](/img/structure/B13565379.png)

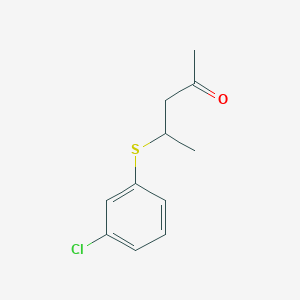
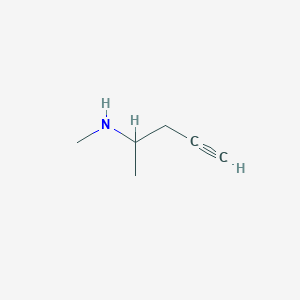
![{4,4-Difluorospiro[2.2]pentan-1-yl}methanethiol](/img/structure/B13565409.png)
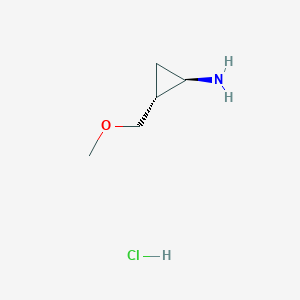
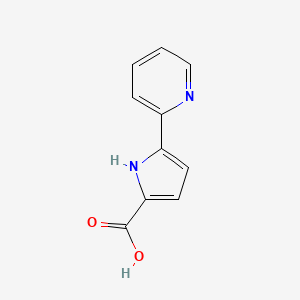
![(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13565427.png)
